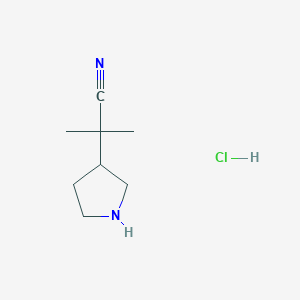
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride is a chemical compound that features a pyrrolidine ring, a nitrile group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride typically involves the reaction of 2-methylpropanenitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium t-butoxide and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is cooled to 0°C before the addition of the base, followed by the gradual addition of pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(pyrrolidin-1-yl)propanenitrile: Similar structure but with a different position of the pyrrolidine ring.
2-Methyl-5-(pyrrolidin-2-yl)pyridine: Contains a pyridine ring instead of a nitrile group.
2-Methylpropanenitrile: Lacks the pyrrolidine ring.
Uniqueness
2-Methyl-2-(pyrrolidin-3-yl)propanenitrile hydrochloride is unique due to the specific positioning of the pyrrolidine ring and the nitrile group, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H15ClN2 |
|---|---|
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
2-methyl-2-pyrrolidin-3-ylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c1-8(2,6-9)7-3-4-10-5-7;/h7,10H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
RBQUWXOTNIATLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1CCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


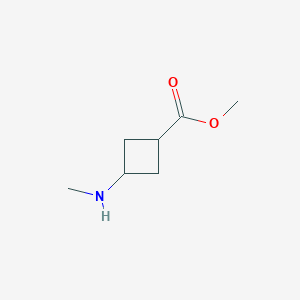
![(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13327002.png)
![2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13327013.png)

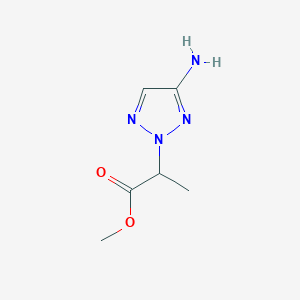
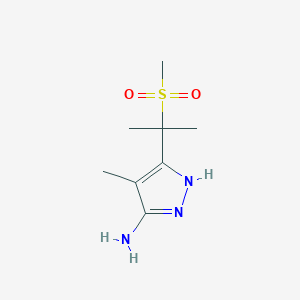
![3-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine](/img/structure/B13327044.png)
![(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13327046.png)
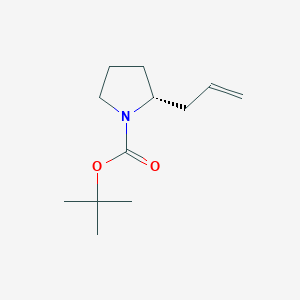
![4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid](/img/structure/B13327055.png)

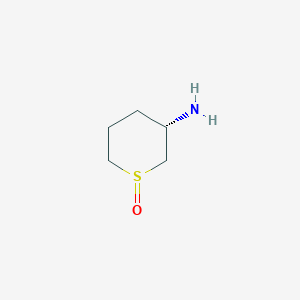
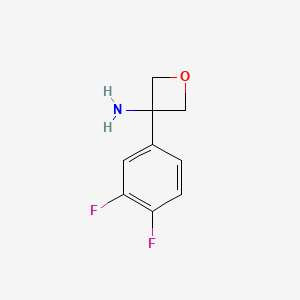
![7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13327075.png)
